REACTION_CXSMILES
|
C1C2C(=CC=CC=2)C=CC=1.[Na].C1(C)C(S([N:21]2[C:30]([CH3:32])([CH3:31])[CH2:29][C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[CH2:22]2)(=O)=O)=CC=CC=1>C(COC)OC.COCOC>[CH3:31][C:30]1([CH3:32])[CH2:29][C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:22][NH:21]1 |^1:10|
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
( 4 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-toluenesulfonyl-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)N1CC2=CC=CC=C2CC1(C)C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(≈2 hours)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched with saturated sodium chloride (70 mL)
|
Type
|
CUSTOM
|
Details
|
The mixture was partitioned between ethyl acetate (250 mL) and 10% HCL (250 mL)
|
Type
|
ADDITION
|
Details
|
10% Sodium hydroxide was added to the aqueous layer until a pH=7
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted over methylene chloride (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (25° C./150 torr)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NCC2=CC=CC=C2C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |